REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Ni+2:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Mn+2:14].[N+]([O-])([O-])=[O:16].[N+]([O-])([O-])=[O:20].[Co+2:23].[N+]([O-])([O-])=[O:25].[OH-].[Na+]>O>[OH-:2].[Co+2:23].[Mn+2:14].[Ni+2:5].[OH-:7].[OH-:11].[OH-:16].[OH-:20].[OH-:25] |f:0.1.2,3.4.5,6.7.8,9.10,12.13.14.15.16.17.18.19.20|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
was controlled at 50° C
|
Type
|
STIRRING
|
Details
|
After stirring for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried at 120° C. for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Co+2].[Mn+2].[Ni+2].[OH-].[OH-].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |